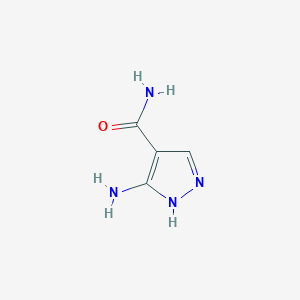

3-Amino-1H-pyrazole-4-carboxamide

Description

The exact mass of the compound 3-Amino-1H-pyrazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1402. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFSNWUSTYESGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201489 | |

| Record name | 3-Amino-4-pyrazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-31-6 | |

| Record name | 3-Amino-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-pyrazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-pyrazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRAZOLE-4-CARBOXAMIDE, 3-AMINO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E3B7590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 3-Amino-1H-pyrazole-4-carboxamide, a pivotal building block in medicinal chemistry, from its common precursor, 3-amino-4-cyanopyrazole. The core of this transformation—the selective hydrolysis of a nitrile to a primary amide—is examined through the lens of both acid- and base-catalyzed mechanisms. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing not only the step-by-step experimental protocols but also the underlying chemical principles that govern reaction outcomes. By elucidating the causality behind experimental choices, process optimization, and critical safety protocols, this guide serves as a practical and authoritative reference for the laboratory synthesis of this high-value intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Specifically, 3-Amino-1H-pyrazole-4-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for oncology and antiviral agents.[3] Its structure is particularly valuable for constructing the pyrazolo[3,4-d]pyrimidine core, famously found in drugs like Allopurinol.[4]

The most direct and common route to this carboxamide is through the controlled hydrolysis of the nitrile group in 3-amino-4-cyanopyrazole. While the conversion of a nitrile to a carboxylic acid is a fundamental organic transformation, arresting the reaction at the intermediate amide stage requires a nuanced understanding of reaction kinetics and mechanistic pathways. This guide focuses on providing the practical and theoretical framework necessary to achieve this selective transformation efficiently and safely.

Mechanistic Insights: The Nitrile-to-Amide Transformation

The conversion of the cyano (-C≡N) group to a carboxamide (-CONH₂) is a hydration reaction that can be effectively catalyzed by either acid or base.[5] The choice of catalyst is the most critical decision in this synthesis, as it dictates the reaction mechanism and influences the propensity for over-hydrolysis to the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[6][7] This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[7][8] The subsequent steps involve a proton transfer and tautomerization of the resulting imidic acid intermediate to form the stable amide.[5][6] While effective, acidic hydrolysis often requires harsher conditions and can readily proceed to the carboxylic acid, as the amide itself is susceptible to hydrolysis under these conditions.[9][10]

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient nitrile carbon.[8][9] This forms a negatively charged intermediate that is subsequently protonated by water.[5][8] A key advantage of the base-catalyzed pathway is that under milder conditions (e.g., controlled temperature), the reaction can often be stopped selectively at the amide stage.[8][9][11] The resulting amide is less reactive to further hydrolysis under these gentler conditions compared to its counterpart in a strong acid, making this the preferred method for isolating 3-Amino-1H-pyrazole-4-carboxamide in high yield.[11]

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the synthesis. Researchers should perform initial reactions on a small scale to optimize conditions for their specific equipment and reagent purity.

General Experimental Workflow

The laboratory process for this synthesis follows a standard sequence of operations, from reaction setup to final product characterization.

Protocol 1: Base-Catalyzed Hydrolysis (Preferred Method)

This method leverages mild conditions to favor the formation of the amide while minimizing the production of the carboxylic acid byproduct.

Materials:

-

3-amino-4-cyanopyrazole (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0-3.0 eq)

-

Ethanol

-

Water

-

Ice bath

-

Filtration apparatus

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-amino-4-cyanopyrazole in a 1:1 mixture of ethanol and water.

-

Addition of Base: Prepare a solution of sodium hydroxide in water and add it dropwise to the pyrazole suspension at room temperature. An exotherm may be observed.

-

Heating: Gently heat the reaction mixture to a controlled temperature, typically between 50-70°C. Causality Note: Using a moderate temperature is critical to provide sufficient activation energy for the hydrolysis without promoting the secondary hydrolysis of the amide product to the carboxylic acid.[8][9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Cooling and Precipitation: Once the reaction is complete, cool the flask in an ice bath. The product, 3-Amino-1H-pyrazole-4-carboxamide, is often less soluble in the cold reaction mixture and may begin to precipitate.

-

Neutralization: Slowly and carefully neutralize the mixture with dilute hydrochloric acid to a pH of ~7. This will protonate any phenoxide-like species and further decrease the product's solubility.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether, to remove residual impurities. Dry the purified product under vacuum.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but requires careful control to avoid over-hydrolysis.

Materials:

-

3-amino-4-cyanopyrazole (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water

-

Ice bath

-

Saturated sodium bicarbonate solution

Step-by-Step Procedure:

-

Preparation: In a flask, add 3-amino-4-cyanopyrazole to water. Cool the mixture in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise to the cooled suspension. Causality Note: The initial protonation of the nitrile is a rapid, exothermic step. Adding the acid slowly at a low temperature prevents thermal runaway and unwanted side reactions.

-

Heating: Remove the ice bath and heat the mixture to reflux (approx. 100°C).

-

Monitoring: Monitor the reaction progress closely. The reaction should be stopped as soon as the starting material is consumed to minimize the formation of the carboxylic acid.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid. Be prepared for significant gas evolution (CO₂).

-

Isolation: The neutralized product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Process Optimization and Control

Achieving a high yield of the desired carboxamide hinges on the careful control of key reaction parameters.

| Parameter | Acid-Catalyzed Method | Base-Catalyzed Method | Rationale & Field Insights |

| Temperature | 80-100°C (Reflux) | 50-70°C | In basic conditions, higher temperatures drastically increase the rate of amide hydrolysis to the carboxylate salt.[8][9] Precise temperature control is paramount for selectivity. The acid-catalyzed reaction requires more thermal energy to proceed at a reasonable rate. |

| Catalyst Conc. | 5-10 M H₂SO₄/HCl | 2-3 eq. NaOH/KOH | Higher concentrations of base can accelerate the desired reaction but also the undesired over-hydrolysis. The optimal concentration is a balance between reaction rate and selectivity. |

| Reaction Time | 1-3 hours | 2-4 hours | The reaction must be stopped once the starting nitrile is consumed. Prolonged reaction times, especially under heating, will inevitably lead to the formation of the carboxylic acid byproduct. Real-time monitoring is essential. |

| Analytical Monitoring | TLC (e.g., 10% MeOH in DCM), HPLC | TLC, HPLC | TLC provides a rapid, qualitative assessment of the reaction's progress. Developing a reliable HPLC method is recommended for quantitative analysis and accurate determination of the reaction endpoint. |

Safety and Handling

Both the starting material and the reagents used in this synthesis require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Substance/Hazard | Key Risks | Recommended PPE | First Aid Measures |

| 3-amino-4-cyanopyrazole | Harmful if swallowed, causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12] | Safety goggles with side-shields, nitrile gloves, lab coat.[13][14] | Skin: Wash with soap and plenty of water.[13][15] Eyes: Rinse cautiously with water for several minutes.[15][16] Inhalation: Move to fresh air.[15] Ingestion: Do NOT induce vomiting; call a physician.[16] |

| Strong Acids (H₂SO₄, HCl) | Severe skin and eye burns, respiratory tract irritation. | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat. | Follow standard procedures for acid burns: remove contaminated clothing and flush affected area with copious amounts of water for at least 15 minutes. |

| Strong Bases (NaOH, KOH) | Severe skin and eye burns (caustic). | Chemical splash goggles, face shield, nitrile or neoprene gloves, lab coat. | Follow standard procedures for base burns: remove contaminated clothing and flush affected area with copious amounts of water for at least 15 minutes. |

| Organic Nitriles | Endothermic and potentially reactive. Can release toxic fumes (e.g., HCN) under strong acidic conditions or high heat.[14] | Use in a well-ventilated fume hood is mandatory. | In case of inhalation of fumes, move to fresh air and seek immediate medical attention.[14] |

Conclusion

The synthesis of 3-Amino-1H-pyrazole-4-carboxamide via the hydrolysis of 3-amino-4-cyanopyrazole is a foundational reaction for chemists in pharmaceutical development. While both acid- and base-catalyzed methods are viable, the base-catalyzed approach generally offers superior control and selectivity, allowing for the isolation of the target amide in higher purity and yield. Success in this synthesis is not merely a matter of following a recipe but of understanding the delicate interplay between reaction mechanism, temperature, and time. By applying the principles and protocols outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for the advancement of drug discovery programs.

References

-

Title: Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Hydrolysis of Nitriles - Organic Chemistry Tutor Source: The Organic Chemistry Tutor URL: [Link]

-

Title: hydrolysis of nitriles - Chemguide Source: Chemguide URL: [Link]

-

Title: 5 Nitrile Hydrolysis Steps - Berkeley Learning Hub Source: Berkeley Learning Hub URL: [Link]

-

Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps Source: Chemistry Steps URL: [Link]

-

Title: Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

-

Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]

-

Title: Nitrile to Amide - Common Conditions Source: Organic Chemistry Data URL: [Link] (Note: The provided URL seems to be for a different reaction, but the source likely contains the intended information on nitrile to amide conversion.)

-

Title: 3-Amino-1H-pyrazole-4-carboxamide - MySkinRecipes Source: MySkinRecipes URL: [Link]

- Title: DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents Source: Google Patents URL

-

Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O Source: Acta Crystallographica Section E URL: [Link]

-

Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH Source: National Institutes of Health URL: [Link]

-

Title: 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE - precisionFDA Source: precisionFDA URL: [Link]

-

Title: 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem Source: PubChem URL: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-1H-pyrazole-4-carboxamide [myskinrecipes.com]

- 4. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 12. echemi.com [echemi.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Amino-1H-pyrazole-4-carboxamide

Section 1: Introduction and Strategic Overview

Welcome. This guide provides a comprehensive, technically-grounded framework for the full spectroscopic characterization of 3-Amino-1H-pyrazole-4-carboxamide (APCA). This molecule, with the chemical formula C₄H₆N₄O, serves as a critical building block in medicinal chemistry, most notably as a known impurity and precursor in the synthesis of Allopurinol.[1] Its structural integrity is paramount, and the techniques detailed herein are designed to provide unambiguous confirmation of its identity, purity, and key structural features.

As researchers and developers, our goal is not merely to collect data but to understand it. Why choose a specific solvent for NMR? What does the shoulder on an IR peak signify? How can we predict the fragmentation of the molecular ion in mass spectrometry? This document moves beyond rote protocols to address the causality behind our analytical choices, ensuring a robust and defensible characterization.

The logical workflow for a comprehensive characterization of a new or existing batch of APCA is a multi-pronged approach. No single technique provides the complete picture. Instead, we integrate data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to build a cohesive and self-validating structural profile.

Caption: A typical workflow for the comprehensive spectroscopic characterization of a chemical entity.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of each proton and carbon atom. For APCA, it is essential for confirming the substitution pattern on the pyrazole ring and identifying the various exchangeable protons.

Core Principles & Rationale

-

¹H NMR will identify all unique proton environments. Key insights for APCA include the single proton on the pyrazole ring and the distinct signals for the amino (-NH₂), amide (-CONH₂), and pyrazole ring (-NH) protons. The number of signals, their chemical shifts (δ), multiplicity, and integration are all critical pieces of the puzzle.

-

¹³C NMR provides a count of the unique carbon atoms in the molecule. For APCA, we expect four distinct signals corresponding to the three pyrazole ring carbons and the single carbonyl carbon of the amide group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between C, CH, CH₂, and CH₃ carbons.

Expected ¹H and ¹³C NMR Spectral Data

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its high polarity readily dissolves APCA and, crucially, its hydrogen-bonding capabilities slow down the exchange rate of N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[2] Using a solvent like CDCl₃ might result in the rapid exchange and potential disappearance of these informative signals.[2][3]

The structure of APCA presents an interesting case of tautomerism, where the proton on the ring nitrogen can reside on either N1 or N2. In solution, there is often a rapid equilibrium between these forms, though one form typically predominates. The observed NMR spectrum represents a time-average of these tautomers.[4][5]

Caption: Molecular structure of 3-Amino-1H-pyrazole-4-carboxamide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Notes |

| H5 | ¹H | ~7.8 - 8.2 | Singlet (s) | The sole proton on the pyrazole ring. Its chemical shift is influenced by the adjacent groups. |

| Pyrazole NH | ¹H | ~11.0 - 12.5 | Broad Singlet (br s) | Highly deshielded and concentration-dependent. Will exchange with D₂O.[6] |

| Amide CONH ₂ | ¹H | ~6.8 - 7.5 | Broad Singlet (br s) | Two protons, often appearing as one broad signal. Will exchange with D₂O. |

| Amino C-NH ₂ | ¹H | ~5.0 - 6.0 | Broad Singlet (br s) | Two protons. Typically more shielded than the amide protons. Will exchange with D₂O.[7] |

| C3 (C-NH₂) | ¹³C | ~150 - 158 | Singlet | Carbon bearing the amino group. |

| C5 (CH) | ¹³C | ~135 - 140 | Singlet | The only carbon in the ring with a directly attached proton. |

| C4 (C-CONH₂) | ¹³C | ~95 - 105 | Singlet | Carbon bearing the carboxamide group. Relatively shielded. |

| Carbonyl C =O | ¹³C | ~163 - 168 | Singlet | Typical chemical shift for a primary amide carbonyl carbon.[8] |

Note: These are predicted ranges based on data for similar pyrazole carboxamide structures. Actual values may vary slightly.[2][4][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the APCA sample.[3]

-

Solvation: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended): Acquire a DEPT-135 spectrum to confirm the assignment of the CH carbon (C5) versus the quaternary carbons.

-

-

D₂O Exchange (Confirmation of N-H protons):

-

After initial spectra are acquired, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake gently to mix and re-acquire the ¹H NMR spectrum.

-

Causality: The deuterium from D₂O will exchange with the acidic protons on the nitrogen atoms (NH and NH₂). This will cause their corresponding signals to diminish or disappear completely, providing unambiguous confirmation of their assignment.

-

Section 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending). For APCA, FT-IR is invaluable for confirming the presence of the amine, amide, and pyrazole ring functionalities.

Core Principles & Rationale

The primary utility of FT-IR is the confirmation of key functional groups. For APCA, we are specifically looking for:

-

N-H Stretches: From the amino, amide, and pyrazole NH groups. These appear as distinct bands in the high-frequency region.

-

C=O Stretch: A strong, sharp absorption characteristic of the amide carbonyl group.

-

C=C and C=N Stretches: Associated with the pyrazole ring, confirming the heterocyclic core.

Expected FT-IR Absorption Bands

Table 2: Characteristic FT-IR Absorption Frequencies for APCA

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Notes |

| 3450 - 3200 | Medium-Strong, Broad | N-H Stretch | Amine (NH₂), Amide (NH₂), Pyrazole (NH) | A complex, broad region due to multiple overlapping N-H stretches and hydrogen bonding. Primary amines often show two distinct peaks (asymmetric and symmetric stretch).[7][9] |

| ~1660 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Carboxamide | This is a highly characteristic and reliable band for the amide carbonyl.[10][11] |

| ~1630 - 1580 | Medium | N-H Bend | Amine/Amide | Often observed near the C=C stretching region. |

| ~1580 - 1450 | Medium-Variable | C=C and C=N Stretch | Pyrazole Ring | Confirms the presence of the aromatic heterocyclic ring system.[11] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples. The principle is to disperse the analyte within an IR-transparent matrix (KBr), which becomes a clear optical disk under pressure.[12]

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the APCA sample.[12]

-

Weigh approximately 150-200 mg of dry, spectroscopic-grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.[12]

-

Causality: A low sample concentration is crucial. If the concentration is too high, the absorption bands can become saturated (0% transmittance), making the spectrum uninterpretable.[13]

-

-

Grinding: Combine the APCA and KBr in an agate mortar. Grind the mixture thoroughly with a pestle for 2-3 minutes until a fine, homogenous powder is obtained.

-

Pellet Formation:

-

Transfer a portion of the powder mixture into a pellet die.

-

Place the die under a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[13][16]

-

Causality: The pressure causes the KBr to flow and form a transparent, glass-like pellet, trapping the analyte molecules in the matrix.

-

-

Data Acquisition:

-

Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum (of the empty sample chamber).

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Core Principles & Rationale

-

Molecular Ion (M⁺•): The primary goal is to identify the molecular ion peak, which corresponds to the intact molecule with one electron removed. The m/z value of this peak gives the molecular weight of the compound. For APCA, the exact mass is 126.054 g/mol .[1] The nominal mass is 126 g/mol .

-

Fragmentation Pattern: The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern can provide valuable structural information, acting as a molecular fingerprint.

Expected Mass Spectrum and Fragmentation

For a molecule like APCA, electron ionization (EI) is a common method used in conjunction with Gas Chromatography (GC-MS).[17]

-

Molecular Ion Peak: A peak at m/z = 126 is expected, corresponding to the [C₄H₆N₄O]⁺• ion.[1]

-

Key Fragment Ions: The fragmentation of pyrazoles can be complex, but logical losses from the molecular ion can be predicted.[18]

-

m/z = 109: This prominent peak corresponds to the loss of an ammonia molecule (NH₃, 17 Da) from the molecular ion. This is a very common fragmentation pathway for primary amides or amines.

-

m/z = 82: Loss of a carbonyl group (CO, 28 Da) from the m/z 109 fragment.

-

m/z = 55: Further fragmentation of the pyrazole ring.

-

Caption: A plausible fragmentation pathway for 3-Amino-1H-pyrazole-4-carboxamide under EI-MS.

Table 3: Predicted Key Mass Spectrometry Peaks

| m/z | Predicted Ion Formula | Identity/Loss |

| 126 | [C₄H₆N₄O]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₄H₃N₃]⁺• | [M - NH₃]⁺• |

| 81 | [C₃H₃N₃]⁺• | [M - NH₃ - CO]⁺• |

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of APCA (approx. 10-100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[19]

-

Causality: The sample must be dissolved in a volatile solvent to be compatible with the GC inlet, where it is flash vaporized.[20] The concentration must be low enough to avoid overloading the GC column and detector.

-

-

Injection: Inject 1 µL of the prepared solution into the GC-MS system.

-

GC Separation:

-

Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 100°C for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Causality: The GC separates the analyte from any solvent impurities or other components, ensuring a pure mass spectrum is obtained for the compound of interest.

-

-

MS Detection:

Section 5: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals.[22]

Core Principles & Rationale

For APCA, the pyrazole ring constitutes a chromophore—the part of the molecule responsible for light absorption. The presence of the amino and carboxamide groups as auxochromes (groups that modify the absorption of the chromophore) will influence the exact wavelength of maximum absorbance (λₘₐₓ). This technique is less structurally informative than NMR or MS but is excellent for quantitative analysis (using the Beer-Lambert Law) and for confirming the presence of the conjugated pyrazole system.

Expected UV-Vis Absorption

Heterocyclic aromatic compounds like pyrazole derivatives typically exhibit strong absorption in the 200-300 nm range, corresponding to π → π* electronic transitions.[23][24] The presence of lone pairs on the nitrogen and oxygen atoms also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band.

-

Expected λₘₐₓ: For APCA, a primary absorption maximum (λₘₐₓ) is expected in the range of 230 - 270 nm .

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or water. 95% ethanol is a common and effective choice.[22]

-

Sample Preparation:

-

Prepare a stock solution of APCA of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Perform a serial dilution to prepare a final sample with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Causality: The concentration must be carefully controlled to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units) as dictated by the Beer-Lambert Law.

-

-

Data Acquisition:

-

Use a matched pair of 1 cm quartz cuvettes.

-

Fill one cuvette with the pure solvent to use as a blank. Fill the other with the sample solution.[25]

-

Place the blank cuvette in the spectrophotometer and record a baseline correction spectrum.

-

Replace the blank with the sample cuvette and record the absorption spectrum over a range of 200-400 nm.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

Section 6: Conclusion and Data Integration

The definitive characterization of 3-Amino-1H-pyrazole-4-carboxamide is achieved not by a single measurement, but by the synergistic integration of data from multiple spectroscopic techniques. The NMR data confirms the precise connectivity and proton/carbon environments, the FT-IR validates the presence of all key functional groups, the Mass Spec confirms the molecular weight and provides a structural fingerprint through fragmentation, and the UV-Vis spectrum verifies the presence of the core chromophore. Together, these analyses provide a self-validating and comprehensive dossier that confirms the structure and purity of the compound with a high degree of scientific confidence.

References

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

XRF Scientific. (n.d.). How FTIR Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]

-

Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Design & Nature and Ecodynamics. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

ResearchGate. (2024). How to preparation sample for FT-IR analyze?. Retrieved from [Link]

-

University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Al-Azmi, A., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

-

Wang, T., et al. (n.d.). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. National Institutes of Health. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2011). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. National Institutes of Health. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Scheubert, K., et al. (2013). Computational mass spectrometry for small molecules. National Institutes of Health. Retrieved from [Link]

-

Otani, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Bolshakov, G. F., et al. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds. DTIC. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carboxamide, 3-amino-. PubChem. Retrieved from [Link]

-

Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

-

de Oliveira, C. M. A., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

eGyanKosh. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. Retrieved from [Link]

-

Claramunt, R. M., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Retrieved from [Link]

-

Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate. PubChem. Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. Retrieved from [Link]

-

Aday, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. Retrieved from [Link]

-

Harrison, A. G. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. researchgate.net [researchgate.net]

- 16. scienceijsar.com [scienceijsar.com]

- 17. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. uoguelph.ca [uoguelph.ca]

- 20. Sample preparation GC-MS [scioninstruments.com]

- 21. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uobabylon.edu.iq [uobabylon.edu.iq]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. researchgate.net [researchgate.net]

- 25. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-amino-1H-pyrazole-4-carboxamide, a crucial heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth theoretical insights, practical experimental protocols, and detailed spectral interpretation. The guide synthesizes information from analogous structures and established principles of NMR spectroscopy to provide a robust framework for the characterization of this important molecule.

Introduction: The Significance of 3-Amino-1H-pyrazole-4-carboxamide in Drug Discovery

3-Amino-1H-pyrazole-4-carboxamide serves as a vital scaffold in the synthesis of a multitude of biologically active compounds. Its structural motif is present in various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The precise and unambiguous structural elucidation of this molecule and its derivatives is paramount for ensuring the integrity of drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic molecules in solution. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectroscopy as applied to 3-amino-1H-pyrazole-4-carboxamide, providing a foundational understanding for its identification and the analysis of its more complex analogues.

Molecular Structure and NMR-Active Nuclei

The molecular structure of 3-amino-1H-pyrazole-4-carboxamide comprises a five-membered pyrazole ring substituted with an amino group at the 3-position and a carboxamide group at the 4-position. The key NMR-active nuclei are ¹H (protons) and ¹³C (carbons).

Diagram: Molecular Structure and Numbering of 3-Amino-1H-pyrazole-4-carboxamide

Caption: Structure of 3-amino-1H-pyrazole-4-carboxamide with atom numbering for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-amino-1H-pyrazole-4-carboxamide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the pyrazole ring and the appended functional groups. Due to the presence of exchangeable protons (NH and NH₂), the choice of solvent is critical, with DMSO-d₆ being the preferred solvent to observe these signals.

Theoretical Principles and Predicted Chemical Shifts

-

Pyrazole Ring Protons: The pyrazole ring has one proton at the C5 position (H-5) and a proton on one of the nitrogen atoms (N-H). The H-5 proton is expected to appear as a singlet, influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. The N-H proton of the pyrazole ring will also be a singlet and its chemical shift can be highly variable depending on concentration and temperature.

-

Amino Group Protons (-NH₂): The two protons of the amino group are chemically equivalent and will appear as a single, often broad, resonance. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

-

Carboxamide Group Protons (-CONH₂): The two protons of the carboxamide group can be diastereotopic due to restricted rotation around the C-N bond, potentially giving rise to two separate signals. However, they often appear as a single broad resonance at room temperature due to exchange.

Analysis of Analogous Compound: 3-Aminopyrazole-4-carboxylic acid

To provide a more accurate prediction, we can analyze the experimental ¹H NMR data of the closely related compound, 3-aminopyrazole-4-carboxylic acid, available from SpectraBase.[1][2] The spectrum was recorded in DMSO-d₆.

| Proton Assignment | Chemical Shift (δ) of 3-Aminopyrazole-4-carboxylic acid [ppm] | Predicted Chemical Shift (δ) for 3-Amino-1H-pyrazole-4-carboxamide [ppm] | Multiplicity |

| Pyrazole H-5 | ~7.8 | ~7.9 - 8.1 | s |

| Amino (-NH₂) | ~5.5 | ~5.5 - 6.0 | br s |

| Carboxamide (-CONH₂) | N/A | ~7.0 - 7.5 | br s |

| Pyrazole N-H | ~12.0 | ~11.5 - 12.5 | br s |

Table 1: Comparison of experimental ¹H NMR data for 3-aminopyrazole-4-carboxylic acid and predicted data for 3-amino-1H-pyrazole-4-carboxamide in DMSO-d₆.

The replacement of the carboxylic acid group with a carboxamide group is expected to have a minor effect on the chemical shift of the pyrazole ring proton H-5, likely causing a slight downfield shift. The carboxamide protons are anticipated to resonate in the region of 7.0-7.5 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Theoretical Principles and Predicted Chemical Shifts

-

Pyrazole Ring Carbons: The pyrazole ring contains three carbon atoms (C3, C4, and C5). C3, being attached to the amino group, will be significantly shielded. C4, attached to the carboxamide group, will be deshielded. C5 will have a chemical shift intermediate between C3 and C4.

-

Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group is expected to appear at a significantly downfield chemical shift, typically in the range of 160-170 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| Pyrazole C3 | ~150 - 155 |

| Pyrazole C4 | ~95 - 105 |

| Pyrazole C5 | ~135 - 140 |

| Carboxamide C=O | ~165 - 170 |

Table 2: Predicted ¹³C NMR chemical shifts for 3-amino-1H-pyrazole-4-carboxamide in DMSO-d₆. These predictions are based on general values for pyrazole derivatives and carboxamides.[3][4][5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-amino-1H-pyrazole-4-carboxamide, the following experimental protocol is recommended.

Diagram: Experimental Workflow for NMR Analysis

Sources

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3-Amino-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This guide provides a comprehensive analysis of the IR spectrum of 3-Amino-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By dissecting the vibrational modes of its constituent functional groups—the pyrazole ring, the primary amine, and the primary amide—we offer a detailed roadmap for spectral interpretation. This document outlines the theoretical underpinnings of the expected IR absorptions, a step-by-step experimental protocol for acquiring high-quality spectra of solid samples, and a thorough analysis of the resulting spectral data. The insights provided herein are intended to empower researchers to confidently identify and characterize this and structurally related molecules, ensuring scientific integrity and accelerating drug discovery and development pipelines.

Introduction: The Significance of 3-Amino-1H-pyrazole-4-carboxamide and its Spectroscopic Characterization

3-Amino-1H-pyrazole-4-carboxamide is a versatile heterocyclic building block with a molecular formula of C4H6N4O.[1][2] Its structural motif, featuring a pyrazole ring substituted with both a primary amine and a primary carboxamide group, makes it a valuable precursor in the synthesis of a wide array of biologically active molecules.[3] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[3][4]

Given its pivotal role in medicinal chemistry, the unambiguous structural confirmation and purity assessment of 3-Amino-1H-pyrazole-4-carboxamide are of paramount importance. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. Each functional group within the molecule possesses characteristic vibrational frequencies that, when absorbed, give rise to a unique spectral fingerprint. This guide will delve into the theoretical and practical aspects of interpreting the IR spectrum of this compound, providing a robust framework for its analysis.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of 3-Amino-1H-pyrazole-4-carboxamide is a composite of the vibrational modes of its three key functional groups: the pyrazole ring, the primary amine (-NH2), and the primary amide (-CONH2). Understanding the expected absorption ranges for these groups is crucial for accurate spectral interpretation.

The Pyrazole Ring Vibrations

The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, exhibits several characteristic vibrations:

-

N-H Stretching: The N-H bond within the pyrazole ring is expected to show a stretching vibration, which can be broad due to hydrogen bonding. This peak is often observed in the 3100-3400 cm⁻¹ range.[5]

-

C=C and C=N Stretching: The double bonds within the aromatic ring give rise to stretching vibrations typically found in the 1400-1600 cm⁻¹ region.[5][6]

-

Ring Deformation: The in-plane and out-of-plane bending vibrations of the pyrazole ring produce a series of weaker absorptions in the fingerprint region (below 1500 cm⁻¹).

The Primary Amine (-NH₂) Vibrations

The primary amine group attached to the pyrazole ring will contribute distinct absorption bands:

-

N-H Stretching: Primary amines display two N-H stretching bands corresponding to asymmetric and symmetric vibrations. These typically appear in the 3300-3500 cm⁻¹ range.[7][8] The presence of two bands is a hallmark of a primary amine.[9]

-

N-H Bending (Scissoring): A characteristic scissoring vibration for the -NH₂ group is expected between 1590 and 1650 cm⁻¹.[9][10]

The Primary Amide (-CONH₂) Vibrations

The primary amide is a complex functional group with several key vibrational modes:

-

N-H Stretching: Similar to the primary amine, the primary amide will exhibit two N-H stretching bands, typically in the 3180-3350 cm⁻¹ region for solid samples due to hydrogen bonding.[10][11]

-

C=O Stretching (Amide I Band): This is one of the most intense and characteristic absorptions in the IR spectrum of an amide. For a primary amide in the solid state, the Amide I band is expected around 1650 cm⁻¹.[10]

-

N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond and is typically found between 1590 and 1655 cm⁻¹ in solid samples.[10] It is often observed in close proximity to or overlapping with the Amide I band.

The following diagram illustrates the key functional groups and their associated vibrational modes.

Caption: Key functional groups and their associated IR vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of 3-Amino-1H-pyrazole-4-carboxamide, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) spectroscopy method is recommended. ATR is a preferred technique for solid samples as it requires minimal sample preparation.

Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

-

3-Amino-1H-pyrazole-4-carboxamide sample (powder form).

-

Spatula.

-

Isopropyl alcohol or acetone for cleaning the ATR crystal.

-

Lint-free wipes.

Step-by-Step Procedure

-

Instrument Preparation:

-

Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.

-

Acquire a background spectrum. This will account for any ambient atmospheric absorptions and the instrumental response.

-

-

Sample Application:

-

Place a small amount of the powdered 3-Amino-1H-pyrazole-4-carboxamide sample onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Cleaning:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and pressure clamp tip thoroughly after the measurement.

-

The following diagram outlines the experimental workflow.

Caption: A streamlined workflow for acquiring the ATR-FTIR spectrum.

Spectral Analysis and Interpretation

A representative IR spectrum of 3-Amino-1H-pyrazole-4-carboxamide will exhibit a series of absorption bands that can be assigned to the specific vibrational modes of its functional groups. The following table summarizes the expected key absorptions and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3350 - 3180 | Medium, Broad | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) |

| ~3200 - 3100 | Broad | N-H Stretch | Pyrazole Ring |

| ~1650 | Strong | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1600 | Medium | N-H Bend (Amide II) | Primary Amide (-CONH₂) |

| ~1580 - 1400 | Medium to Weak | C=C and C=N Ring Stretches | Pyrazole Ring |

Detailed Interpretation:

-

The N-H Stretching Region (3500 - 3100 cm⁻¹): This region is often complex due to the overlapping of N-H stretching vibrations from the amine, amide, and pyrazole groups. The presence of multiple broad peaks is indicative of extensive intermolecular hydrogen bonding, a common feature in the solid state of such molecules. The distinct bands for the primary amine and primary amide N-H stretches confirm their presence.[12]

-

The Carbonyl and Double Bond Region (1700 - 1500 cm⁻¹): The most prominent feature in this region is the strong absorption around 1650 cm⁻¹, unequivocally assigned to the C=O stretching of the primary amide (the Amide I band).[10] In close proximity, the N-H bending vibrations of the primary amine (scissoring) and the primary amide (Amide II band) are expected.[9][10] These may appear as distinct shoulders or a broad, convoluted band. The C=C and C=N stretching vibrations of the pyrazole ring will also contribute to the absorptions in the lower frequency end of this range.[5]

-

The Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations, including C-N stretching and C-H bending modes. While complex, the unique pattern of peaks in this region serves as a definitive fingerprint for 3-Amino-1H-pyrazole-4-carboxamide.

Conclusion: A Tool for Confident Characterization

The infrared spectrum of 3-Amino-1H-pyrazole-4-carboxamide provides a rich source of structural information that, when correctly interpreted, allows for its unambiguous identification and characterization. This guide has provided a comprehensive framework for understanding and analyzing its spectrum, from the theoretical prediction of absorption bands to a practical experimental protocol and detailed spectral interpretation. By leveraging the principles and data presented herein, researchers, scientists, and drug development professionals can confidently utilize IR spectroscopy as a rapid and reliable tool in their synthetic and analytical workflows, ensuring the quality and integrity of this important pharmaceutical building block.

References

-

Infrared Spectroscopy. (n.d.). In LibreTexts. Retrieved from [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). In Royal Society of Chemistry. Retrieved from [Link]

-

Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). In Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectrum: Amides. (n.d.). In Química Organica.org. Retrieved from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). In ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. In Spectroscopy Online. Retrieved from [Link]

-

3-Amino-4-carboxamidopyrazole hemisulfate. (n.d.). In PubChem. Retrieved from [Link]

-

3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. (n.d.). In precisionFDA. Retrieved from [Link]

-

3-Amino-1H-pyrazole-4-carboxamide. (n.d.). In Chemsrc. Retrieved from [Link]

-

3-amino-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). In PubChem. Retrieved from [Link]

-

Vibrational analysis of some pyrazole derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024, January 15). In PubMed Central. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). In ResearchGate. Retrieved from [Link]

-

1H-Pyrazole-4-carboxamide, 3-amino-. (n.d.). In PubChem. Retrieved from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). In MDPI. Retrieved from [Link]

-

Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021, November 26). In PubMed Central. Retrieved from [Link]

-

Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. (2024, February 8). In Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). In Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

IR Absorption Table. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). In Northern Illinois University. Retrieved from [Link]

-

Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. (2017, September). In Journal of Peptide Science. Retrieved from [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). In ResearchGate. Retrieved from [Link]

-

Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. (n.d.). In Indian Academy of Sciences. Retrieved from [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021, July 15). In PubMed Central. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). In ICT Prague. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). In National Institutes of Health. Retrieved from [Link]

-

3-Amino-4-pyrazolecarbonitrile. (n.d.). In NIST WebBook. Retrieved from [Link]

-

Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. (2021, April). In ResearchGate. Retrieved from [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). In Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. IR Spectrum: Amides [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mass Spectrometric Fragmentation of 3-Amino-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-Amino-1H-pyrazole-4-carboxamide (C₄H₆N₄O), a significant heterocyclic compound often encountered as a synthetic intermediate and a known impurity of the drug Allopurinol.[1][2] Understanding its fragmentation pattern is critical for unambiguous identification and characterization in complex matrices within research, quality control, and drug development settings. This document outlines the theoretical basis for its fragmentation cascade, supported by established principles of mass spectrometry and empirical data, and provides a detailed experimental protocol for its analysis.

Introduction and Significance

3-Amino-1H-pyrazole-4-carboxamide is a polar, heterocyclic molecule featuring a pyrazole core substituted with a primary amine and a primary carboxamide group.[1][3] Its molecular weight is 126.12 g/mol , with a monoisotopic mass of 126.054 Da.[1] The presence of multiple nitrogen heteroatoms and protic functional groups makes it particularly amenable to analysis by mass spectrometry, especially using soft ionization techniques like Electrospray Ionization (ESI). The structural elucidation of this and related compounds is paramount in pharmaceutical development, where even minor impurities must be rigorously identified and quantified. Mass spectrometry, particularly tandem MS/MS, serves as a definitive tool for this purpose by generating a unique fragmentation "fingerprint."

This guide will focus on the fragmentation pathways under positive ion mode Collision-Induced Dissociation (CID), which is a common and informative mode of analysis. We will dissect the fragmentation cascade step-by-step, explaining the chemical rationale behind each bond cleavage and neutral loss.

Recommended Experimental Protocol: LC-MS/MS Analysis

To obtain a robust and reproducible fragmentation spectrum, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This approach provides excellent sensitivity and allows for the separation of the analyte from potential isomers or impurities prior to mass analysis.

Objective: To generate a characteristic MS/MS fragmentation spectrum for 3-Amino-1H-pyrazole-4-carboxamide.

Instrumentation:

-

Liquid Chromatograph: UHPLC system capable of gradient elution.

-

Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument equipped with an Electrospray Ionization (ESI) source.

Materials:

-

3-Amino-1H-pyrazole-4-carboxamide standard

-

LC-MS grade Water

-

LC-MS grade Acetonitrile

-

LC-MS grade Formic Acid

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the standard in a 50:50 mixture of water and acetonitrile.

-

Dilute the stock solution to a working concentration of 1 µg/mL using the mobile phase A (see below).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

Causality Note: The use of a C18 column is ideal for retaining this polar compound. The acidic mobile phase (0.1% Formic Acid) is crucial for promoting efficient protonation in the ESI source, leading to a strong signal for the precursor ion, [M+H]⁺.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan: Scan from m/z 50 to 200 to identify the protonated precursor ion, [M+H]⁺.

-

MS/MS (Product Ion Scan):

-

Select the [M+H]⁺ ion (expected at m/z 127.06) as the precursor for fragmentation.

-

Apply a range of collision energies (e.g., 10-40 eV) to observe the full profile of fragment ions.

-

Collision Gas: Argon.

-

-

Trustworthiness Note: This protocol is self-validating. The initial MS1 scan confirms the presence and accurate mass of the precursor ion before fragmentation. Sweeping the collision energy ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed, providing a comprehensive spectral fingerprint.

-

Fragmentation Pattern Analysis and Discussion

The fragmentation of protonated 3-Amino-1H-pyrazole-4-carboxamide is driven by its functional groups, primarily the exocyclic amine and carboxamide moieties. The pyrazole ring itself is relatively stable but can participate in fragmentation after initial losses from its substituents. The proposed fragmentation pathway begins with the protonated molecule at m/z 127.06 .

Primary Fragmentation: Loss of Ammonia

The most facile and dominant initial fragmentation step is the neutral loss of ammonia (NH₃; 17.03 Da). This is a classic fragmentation pathway for molecules containing a primary amine.[4][5] This loss likely originates from the 3-amino group, as protonation can occur on this site, making it a good leaving group.

-

Precursor Ion: [C₄H₆N₄O + H]⁺, m/z 127.06

-

Neutral Loss: NH₃ (-17.03 Da)

-

Fragment Ion: [C₄H₄N₃O]⁺, m/z 110.03

This primary fragment at m/z 110.03 is often the base peak in the MS/MS spectrum under moderate collision energies. This observation is consistent with GC-MS data available for the neutral compound, which shows a prominent M-17 fragment (m/z 109 from the M+• at m/z 126).[1]

Secondary Fragmentation: Loss of Carbon Monoxide

The fragment ion at m/z 110.03 can undergo a subsequent neutral loss of carbon monoxide (CO; 28.00 Da). This loss originates from the carboxamide group, a common fragmentation for amide-containing compounds.[4]

-

Precursor Ion: [C₄H₄N₃O]⁺, m/z 110.03

-

Neutral Loss: CO (-28.00 Da)

-

Fragment Ion: [C₃H₄N₃]⁺, m/z 82.04

The resulting ion at m/z 82.04 corresponds to a protonated aminocyanopyrazole-type structure, which retains the core heterocyclic ring.

Tertiary Fragmentation: Ring Cleavage

Following the initial losses from the side chains, the pyrazole ring itself can fragment. A characteristic fragmentation of nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN; 27.01 Da).[6][7]

-

Precursor Ion: [C₃H₄N₃]⁺, m/z 82.04

-

Neutral Loss: HCN (-27.01 Da)

-

Fragment Ion: [C₂H₃N₂]⁺, m/z 55.03

This final major fragment represents the breakdown of the core ring structure.

Data Summary and Visualization

The key ions and their proposed structures in the fragmentation pathway are summarized below.

| m/z (Calculated) | Proposed Formula | Neutral Loss from Precursor | Description |

| 127.06 | [C₄H₇N₄O]⁺ | - | Protonated Molecule [M+H]⁺ |

| 110.03 | [C₄H₄N₃O]⁺ | NH₃ (17.03 Da) | Loss of ammonia from the 3-amino group |

| 82.04 | [C₃H₄N₃]⁺ | NH₃ + CO (45.03 Da) | Subsequent loss of carbon monoxide |

| 55.03 | [C₂H₃N₂]⁺ | NH₃ + CO + HCN (72.04 Da) | Subsequent loss of hydrogen cyanide |

Fragmentation Pathway Diagram

The logical relationship between the precursor and its major fragment ions is visualized in the following diagram.

Caption: Proposed ESI+ fragmentation pathway of 3-Amino-1H-pyrazole-4-carboxamide.

Conclusion

The tandem mass spectrometric fragmentation of 3-Amino-1H-pyrazole-4-carboxamide is systematic and predictable, governed by the established chemical behavior of its functional groups. The primary fragmentation is a highly characteristic loss of ammonia (NH₃) to produce the ion at m/z 110, followed by a secondary loss of carbon monoxide (CO) to yield the m/z 82 fragment. Further fragmentation can induce ring cleavage via the loss of hydrogen cyanide (HCN). This well-defined fragmentation cascade provides a robust and unique signature for the confident identification and structural confirmation of this molecule in complex analytical samples, which is indispensable for researchers and professionals in the field of drug development and chemical analysis.

References

-

precisionFDA. 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE. Available at: [Link]

-

PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate. Available at: [Link]

-

PubChem. 1H-Pyrazole-4-carboxamide, 3-amino-. Available at: [Link]

-

Chemsrc. 3-Amino-1H-pyrazole-4-carboxamide. Available at: [Link]

-

ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. Available at: [Link]

-

Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wright, P. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Available at: [Link]

-

Lin, C., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]

Sources

- 1. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1H-pyrazole-4-carboxamide | 5334-31-6 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BiblioBoard [openresearchlibrary.org]

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Amino-1H-pyrazole-4-carboxamide Derivatives

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, this guide offers a comprehensive exploration of the X-ray crystal structure of 3-amino-1H-pyrazole-4-carboxamide derivatives. This scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly as potent kinase inhibitors.[1][2] Understanding their three-dimensional structure at the atomic level is not merely an academic exercise; it is the key to unlocking their full therapeutic potential. Through the precise lens of X-ray crystallography, we can visualize the subtle interplay of forces that govern their biological activity, paving the way for rational drug design and the development of next-generation medicines. This guide is structured to provide both the foundational knowledge and the practical insights necessary to embark on the structural elucidation of these remarkable compounds.

Part 1: The Significance of the 3-Amino-1H-pyrazole-4-carboxamide Core

The pyrazole ring system is a recurring motif in a multitude of biologically active compounds, lauded for its metabolic stability and versatile synthetic accessibility.[3] Within this class, the 3-amino-1H-pyrazole-4-carboxamide core stands out as a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, a testament to their optimized geometry and hydrogen bonding capabilities.